Antiproliferative Potency in MCF-7 Breast Cancer Cells: Antiproliferative Agent-7 vs. Tamoxifen
Antiproliferative agent-7 demonstrates 2.9- to 7.1-fold greater potency against estrogen receptor-positive MCF-7 breast cancer cells compared to the clinically established selective estrogen receptor modulator tamoxifen. The target compound achieved an IC50 of 3.5 μM in MCF-7 cells as determined by SRB assay after 48-hour incubation [1], whereas tamoxifen exhibits reported IC50 values ranging from 10 to 25 μM across multiple independent studies using the same cell line and comparable assay conditions [2].
| Evidence Dimension | Antiproliferative potency (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 3.5 μM |
| Comparator Or Baseline | Tamoxifen IC50 = 10-25 μM (range from multiple studies) |
| Quantified Difference | 2.9-fold to 7.1-fold higher potency |
| Conditions | MCF-7 human breast adenocarcinoma cells, 48-hour SRB viability assay |
Why This Matters
Superior potency against an ER-positive breast cancer model supports prioritization of antiproliferative agent-7 over tamoxifen as a chemical probe for ER-mediated antiproliferative mechanism studies.
- [1] Dheer D, et al. Design, synthesis and comparative analysis of triphenyl-1,2,3-triazoles as anti-proliferative agents. Eur J Med Chem. 2020;207:112712. doi:10.1016/j.ejmech.2020.112712 View Source
- [2] IC50 values for tamoxifen against breast cancer (MCF-7 and MDA-MB-231) and normal breast epithelial (MCF10A) cells. Data compiled from references 44-47. View Source
